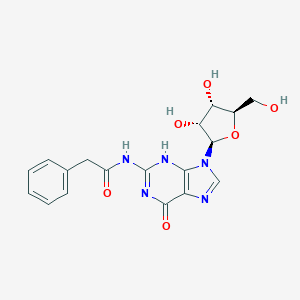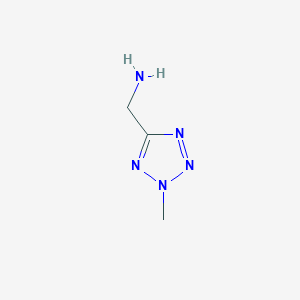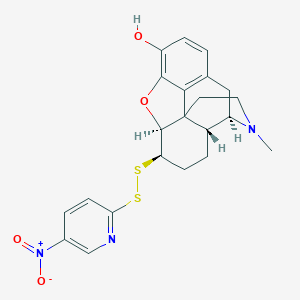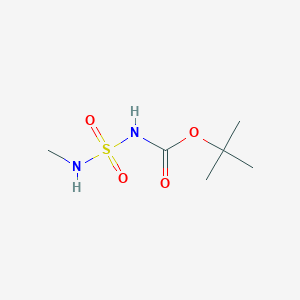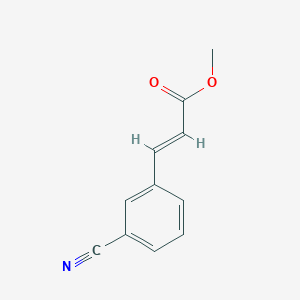
Methyl 3-(3-cyanophenyl)acrylate
Overview
Description
“Methyl 3-(3-cyanophenyl)acrylate” is a chemical compound with the molecular formula C11H9NO2 . It is a derivative of acrylate and has a molecular weight of 187.2 . The IUPAC name for this compound is methyl (2E)-3-(4-cyanophenyl)-2-propenoate .
Synthesis Analysis
The synthesis of “Methyl 3-(3-cyanophenyl)acrylate” and similar compounds has been discussed in several studies . For instance, one study describes the synthesis of a new multifunctional MBH adduct ligand Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate (L ”x) following the Morita-Baylis-Hillman reaction scheme . Another study discusses the synthesis of (meth)acrylate polymers, which have attracted the attention of various groups recently .Molecular Structure Analysis
The molecular structure of “Methyl 3-(3-cyanophenyl)acrylate” can be analyzed using various spectroscopic techniques such as UV-Visible, FT-IR, ESI-MS, and 1H NMR . The FTIR spectrum of the compound generated through DFT B3LYP method and 6-311++ G (d,p) basis set was found to be in good agreement with the experimental spectrum .Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-(3-cyanophenyl)acrylate” and similar compounds have been studied in the context of radical polymerization . For instance, one study discusses the kinetics of the radical polymerization process of reacting acrylic monomers, methacrylic monomers, and styrene .Physical And Chemical Properties Analysis
“Methyl 3-(3-cyanophenyl)acrylate” has several physical and chemical properties. Other properties such as density, refractive index, speed of sound, surface tension, viscosity, vapor pressure, and static permittivity can be measured over a wide range of temperatures .Scientific Research Applications
Methyl 3-(3-cyanophenyl)acrylate is a compound that can have various applications in scientific research. Below is a comprehensive analysis focusing on six unique applications:
Polymer Synthesis
This compound can be used as a monomer in free radical polymerization reactions to create polymers with specific properties. It can be initiated using compounds like AIBN in suitable solvents to achieve high conversion rates .
Organic Synthesis
As a raw material for organic synthesis, it can contribute to the production of pharmaceutical intermediates, offering pathways for developing new drugs and treatments .
Material Science
In material science, it could be used to improve the quality of materials such as leather, making it soft, bright, and wear-resistant when copolymerized with other acrylates .
Coatings and Paints
It may serve as a co-monomer with vinyl and acrylic monomers in the polymerization of polymers used in coatings and paints, particularly within the automotive and architectural fields .
Adhesives and Sealants
The compound’s properties might make it suitable for use in adhesives and sealants, providing toughness and low-temperature flexibility .
Fiber Production
Methyl 3-(3-cyanophenyl)acrylate could potentially be involved in the production of acrylate fiber, which is used to weave synthetic carpets and other textiles .
Mechanism of Action
The mechanism of action of “Methyl 3-(3-cyanophenyl)acrylate” and similar compounds can be understood in the context of their reactivity in chemical reactions. For example, in the radical polymerization process, these compounds undergo various transformations such as the styrene self-initiation step, macromonomer carrier propagation, backbiting, long chain branching, β-scission, and methacrylate continuous depropagation .
Safety and Hazards
Future Directions
“Methyl 3-(3-cyanophenyl)acrylate” and similar compounds have potential applications in various fields such as medical, electronic, food packaging, and environmental remediation . The use of biobased monomers is at the forefront of this trend . Future research could focus on the design and manufacture of novel materials which have a desired balance between flexibility and strength performance .
properties
IUPAC Name |
methyl (E)-3-(3-cyanophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJYULBYGRTLPZ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-cyanophenyl)acrylate | |
CAS RN |
52116-81-1 | |
| Record name | 52116-81-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

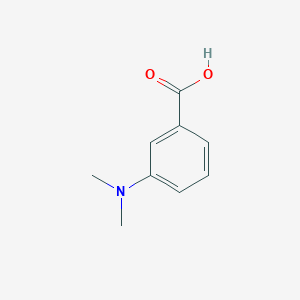

![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)


